molecular formula C15H24N4O4S B2945205 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1235282-49-1

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2945205
CAS RN: 1235282-49-1
M. Wt: 356.44
InChI Key: YIUDLIRTKJHCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound that has garnered significant attention in the scientific and research community due to its potential applications in various fields. The IUPAC name of a similar compound is [1- (cyclopropylsulfonyl)-4-piperidinyl]methanamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in understanding its behavior and potential applications. For a similar compound, [1- (cyclopropylsulfonyl)-4-piperidinyl]methanamine, the molecular weight is 218.32, and it is a solid at room temperature .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

Research on similar compounds to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on their interaction with cannabinoid receptors. Conformational analysis using molecular orbital methods identified distinct conformations influencing the energetic stability and binding interactions with receptors (Shim et al., 2002).

Receptor Selectivity and Pharmacological Potential

Studies on arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally similar to the compound , have shown potential as selective 5-HT7 receptor antagonists and multifunctional agents. These compounds have demonstrated promising antidepressant-like and pro-cognitive properties, indicating their potential in treating central nervous system disorders (Canale et al., 2016).

Structure-Activity Relationships

The structure-activity relationships of pyrazole derivatives, particularly those acting as cannabinoid receptor antagonists, have been extensively studied. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, aiding in the search for more selective and potent cannabimimetic ligands (Lan et al., 1999).

Synthesis and Binding Affinity for CB1 Cannabinoid Receptor

Research into the synthesis of methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide has explored their binding affinity for the CB1 cannabinoid receptor. These studies aim to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Antiviral Evaluation and SAR Studies

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines structurally related to the compound of interest have been synthesized and evaluated for their antiviral activity. These compounds displayed marked improvements in potency and selectivity, suggesting their potential as effective antiviral agents (Desideri et al., 2019).

Mechanism of Action

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-18-10-13(15(17-18)23-2)14(20)16-9-11-5-7-19(8-6-11)24(21,22)12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDLIRTKJHCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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